3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which consists of two rings sharing a single atom
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Pharmacokinetics
The compound’s interaction with ripk1 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
By inhibiting RIPK1, the compound can prevent necroptosis, a form of cell death that leads to organ injury and induces immune-stress responses . This action has potential therapeutic implications for various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . It appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulations . This interaction with the delta opioid receptor suggests that the compound may play a role in pain modulation, as delta opioid receptors are known to be involved in the perception of pain .
Cellular Effects
In cellular models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . This effect is likely mediated through its interaction with the delta opioid receptor, which is known to play a key role in pain signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is thought to involve binding to the delta opioid receptor, leading to activation of this receptor and subsequent modulation of pain signaling pathways . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors, suggesting that it may have a high degree of specificity in its effects .
Dosage Effects in Animal Models
In animal models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic anhydride or a diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the spirocyclic intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Introduction of the Propionyl Group: The final step involves the introduction of the propionyl group through an acylation reaction. This can be achieved by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is explored for its potential use in industrial processes, including its application as a catalyst or intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
- (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
- 4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide (BW373U86)**
Uniqueness
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both fluorobenzyl and propionyl groups
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIQGSAHYJESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.